molecular formula C18H21N5O3 B2401508 N-ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 371212-22-5

N-ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2401508
CAS No.: 371212-22-5
M. Wt: 355.398
InChI Key: KYFHBTMOAYXZAC-UHFFFAOYSA-N
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Description

N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5) is a polycyclic compound featuring a tricyclic core with nitrogen atoms, a carboxamide group, and a methoxyethyl substituent. Structural determination likely employs crystallographic tools like SHELXL or SIR97, given their prevalence in small-molecule analysis .

Properties

IUPAC Name

N-ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-20-17(24)12-10-13-16(22(14(12)19)8-9-26-3)21-15-11(2)6-5-7-23(15)18(13)25/h5-7,10,19H,4,8-9H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFHBTMOAYXZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371212-22-5
Record name N-ETHYL-2-IMINO-1-(2-METHOXYETHYL)-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of N-ethyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves multiple steps. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

N-ethyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes several types of chemical reactions:

Scientific Research Applications

N-ethyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural Analysis and Crystallographic Insights

Tools like ORTEP-3 and SHELX facilitate visualization and refinement of such structures, enabling precise analysis of bond angles and intermolecular interactions . The methoxyethyl group may enhance solubility compared to non-polar analogs, while the carboxamide moiety could participate in hydrogen-bonding networks critical to stability .

Comparison with Structurally Similar Compounds

Structural Features

Compound Core Structure Key Substituents Applications
Target Compound Tricyclic azatricyclo Methoxyethyl, carboxamide, methyl Limited data (discontinued)
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) Macrocyclic tetraaza Four acetic acid groups Radiopharmaceutical chelators
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA) Macrocyclic triaza Three acetic acid groups MRI contrast agents
Alkyltrimethylammonium compounds (e.g., BAC-C12) Linear quaternary ammonium Alkyl chains Surfactants, antimicrobials
  • Macrocyclic Analogues: DOTA and NOTA share nitrogen-rich macrocycles but lack the tricyclic framework. Their carboxylic acid groups enable metal chelation, unlike the target compound’s carboxamide, which may prioritize hydrogen bonding over metal coordination .
  • Quaternary Ammonium Compounds : BAC-C12’s linear structure and charged head group contrast with the target’s neutral, polycyclic system. This difference impacts solubility and biological targeting .

Physicochemical Properties

  • Solubility : The methoxyethyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic analogs (e.g., alkyltrimethylammonium surfactants) .
  • Stability : Macrocyclic compounds like DOTA exhibit high thermodynamic stability due to preorganized ligand geometry, whereas the target’s tricyclic system may confer rigidity but less tunability .

Methodologies for Compound Similarity Assessment

Compound comparisons rely on:

Graph Set Analysis : Maps hydrogen-bonding patterns to predict crystal behavior .

Pharmacophore Modeling : Identifies shared functional groups (e.g., carboxamide) across compounds .

Computational Tools : SHELX and SIR97 enable structural overlays to assess conformational similarity .

Biological Activity

N-ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and implications for drug development.

Structural Features

The compound features a triazatricyclo framework characterized by multiple nitrogen atoms and a variety of functional groups. Its molecular formula is C19H23N5O4, with a molecular weight of approximately 385.4 g/mol. The presence of an imino group and methoxyethyl substituents contributes to its chemical reactivity and potential pharmacological effects.

Property Value
Molecular FormulaC19H23N5O4
Molecular Weight385.4 g/mol
IUPAC NameN-ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

The biological activity of N-ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca has been linked to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to cancer and inflammation.
  • Receptor Modulation : It may bind to receptors that play critical roles in neurotransmission or immune response modulation.

Pharmacological Implications

Research suggests that compounds with similar structural characteristics can exhibit significant pharmacological activities:

  • Anticancer Activity : Preliminary studies indicate potential efficacy against certain cancer cell lines by inducing apoptosis or inhibiting proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis or inflammatory bowel disease.

Case Studies

Several studies have investigated the biological activity of related compounds within the triazatricyclo class:

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of a structurally similar triazatricyclo compound on breast cancer cells, demonstrating a dose-dependent inhibition of cell growth.
  • Inflammation Model : Research using animal models indicated that another triazatricyclo derivative reduced markers of inflammation significantly compared to controls.

Synthetic Routes

The synthesis of N-ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca involves multi-step organic synthesis techniques:

  • Formation of the tricyclic core.
  • Introduction of the ethyl and methoxy groups through specific reagents under controlled conditions.

Chemical Reactivity

The compound exhibits various chemical reactions:

  • Oxidation : Can be oxidized to form oxo derivatives.
  • Reduction : The imino group can be reduced to an amine.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

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